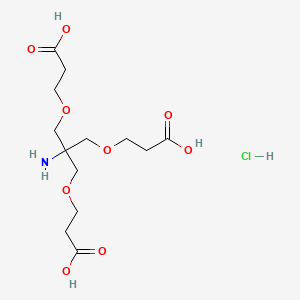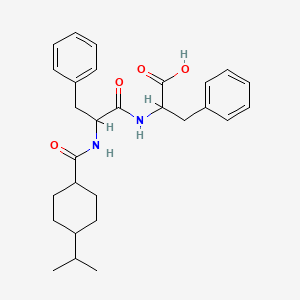
N6-Boc-N2-acetyl-D-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Boc-N2-acetyl-D-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N6 position and an acetyl group at the N2 position. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Boc-N2-acetyl-D-lysine typically involves the protection of the amino group of lysine with a Boc group, followed by acetylation at the N2 position. The reaction conditions often include the use of Boc anhydride and acetic anhydride as reagents, with a base such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N6-Boc-N2-acetyl-D-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can remove the acetyl group, reverting the compound to its original lysine form.
Substitution: The Boc and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N6-Boc-N2-oxidized-D-lysine, while reduction may produce N6-Boc-D-lysine .
Scientific Research Applications
N6-Boc-N2-acetyl-D-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies of protein modification and enzyme activity.
Mechanism of Action
The mechanism of action of N6-Boc-N2-acetyl-D-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc and acetyl groups can modulate the activity of these targets by altering their structure and function. This modulation can affect various cellular pathways, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
N6-acetyl-L-lysine: Similar in structure but lacks the Boc protecting group.
N2-acetyl-L-lysine: Similar but with acetylation at a different position.
N6-Boc-L-lysine: Similar but without the acetyl group
Uniqueness
N6-Boc-N2-acetyl-D-lysine is unique due to the presence of both Boc and acetyl groups, which provide distinct chemical and biological properties. This dual modification allows for specific interactions with molecular targets and enhances its utility in various research applications .
Properties
Molecular Formula |
C13H24N2O5 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-acetamido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)15-10(11(17)18)7-5-6-8-14-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
NZAMQYCOJSWUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B12291016.png)
![2-[[3-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid](/img/no-structure.png)
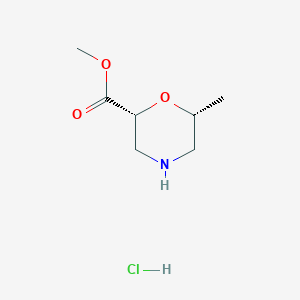
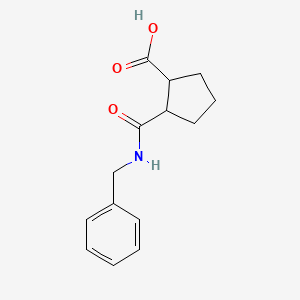
![6,7-dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one](/img/structure/B12291055.png)
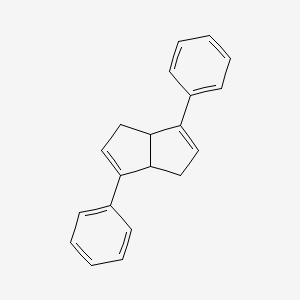
![tert-Butyl 6-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B12291063.png)
